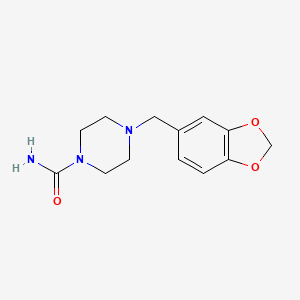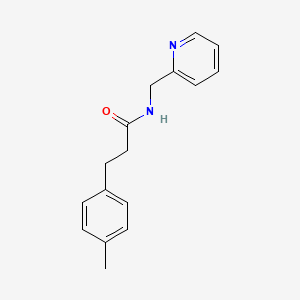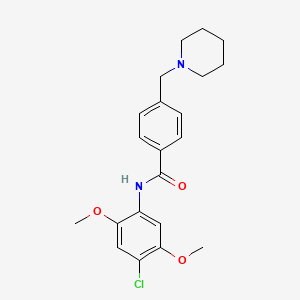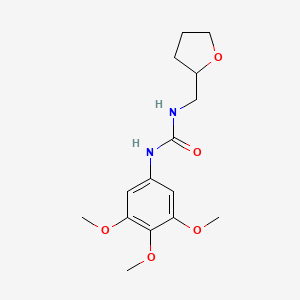![molecular formula C21H26N2O2 B4440663 1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)
1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine
描述
1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is also known as TFMPP, which is an abbreviation for its full chemical name. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However, TFMPP is also used in scientific research due to its mechanism of action and its effects on the human body.
作用机制
TFMPP activates serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in the release of serotonin, which can lead to changes in mood, appetite, and sleep. TFMPP also has affinity for other serotonin receptors, including the 5-HT1A, 5-HT1B, and 5-HT7 receptors.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including changes in mood, appetite, and sleep. TFMPP has been shown to increase appetite and to cause changes in sleep patterns, including an increase in REM sleep. TFMPP has also been shown to have effects on cardiovascular function, including an increase in heart rate and blood pressure.
实验室实验的优点和局限性
TFMPP has several advantages for use in lab experiments. TFMPP is a well-characterized compound that has been extensively studied, which makes it a reliable tool for studying the effects of serotonin receptor activation. TFMPP is also relatively easy to synthesize, which makes it readily available for use in experiments.
However, there are also limitations to the use of TFMPP in lab experiments. TFMPP has been shown to have a range of effects on the human body, which can make it difficult to isolate the specific effects of serotonin receptor activation. Additionally, TFMPP has been shown to have some side effects, including nausea and vomiting, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TFMPP. One area of research is the development of new drugs that target serotonin receptors. TFMPP has been used as a starting point for the development of new drugs that could be used to treat a range of psychiatric disorders, including depression and anxiety.
Another area of research is the study of the effects of TFMPP on other physiological processes, including pain perception and inflammation. TFMPP has been shown to have effects on these processes, which could lead to the development of new drugs for the treatment of pain and inflammation.
Conclusion:
In conclusion, TFMPP is a chemical compound that has been extensively studied for its effects on the human body. TFMPP activates serotonin receptors in the brain, which can lead to changes in mood, appetite, and sleep. TFMPP has several advantages for use in lab experiments, including its well-characterized nature and ease of synthesis. However, there are also limitations to the use of TFMPP in lab experiments, including its side effects and the difficulty of isolating specific effects. There are several future directions for research on TFMPP, including the development of new drugs and the study of its effects on other physiological processes.
科学研究应用
TFMPP has been used in scientific research to study its effects on the human body. TFMPP is a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. TFMPP has been used to study the effects of serotonin receptor activation on these physiological processes.
属性
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-3-5-18(6-4-17)7-12-21(24)23-15-13-22(14-16-23)19-8-10-20(25-2)11-9-19/h3-6,8-11H,7,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYMGTNHAOXLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(sec-butyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440580.png)

![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)
![2-[(5-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4440614.png)


![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)

![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)


![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)
